molecular formula C21H22N4O3S B2948532 3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-04-5

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2948532
CAS No.: 2097925-04-5
M. Wt: 410.49
InChI Key: QIPGYVZEHGGZEN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating multiple pharmaceutically relevant motifs, including a 2-phenyl-1,3-thiazole core and an imidazolidine-2,4-dione (hydantoin) system, linked via a piperidine carbonyl bridge. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The imidazolidine-2,4-dione (hydantoin) moiety is another versatile heterocycle with reported diverse pharmacological properties . The specific incorporation of a cyclopropyl group on the hydantoin ring and the 2-phenyl substitution on the thiazole ring are strategic modifications that can significantly influence the compound's metabolic stability, lipophilicity, and overall interaction with biological targets. Compounds with structurally related 2-cyclopropyl-thiazole scaffolds have been investigated in patent literature for potential applications in treating central nervous system (CNS) disorders, psychiatric diseases, and sleep disorders, suggesting this chemotype's relevance in neuropharmacology . The piperidine linkage further enhances the molecule's potential as a scaffold for targeting G-protein coupled receptors (GPCRs) or enzymes. This compound is provided as a high-purity solid for research use only (RUO) and is intended solely for laboratory investigations to explore its mechanism of action, binding affinity, and efficacy in various biochemical and cellular assays. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this complex heterocyclic building block in the development of novel bioactive agents and for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-18-12-24(21(28)25(18)16-6-7-16)15-8-10-23(11-9-15)20(27)17-13-29-19(22-17)14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGYVZEHGGZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

Biological Activity

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine core, a thiazole moiety, and a cyclopropyl group. Its molecular formula is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, indicating the presence of nitrogen and sulfur atoms which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

  • Antimicrobial Activity : Compounds containing thiazole and imidazolidine rings have shown promising results against various bacterial strains. The thiazole moiety is known for its ability to disrupt microbial cell wall synthesis.
  • Anticancer Properties : Some studies suggest that imidazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the phenyl group may enhance the compound's ability to interact with cellular targets.

Biological Activity Data

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific enzymes related to cancer growth

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition, suggesting potential for development as an antibiotic agent.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds analogous to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Enzyme Inhibition : Research on enzyme inhibition revealed that this compound could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This suggests potential applications in immunosuppressive therapies or anti-malarial treatments.

Discussion

The biological activity of this compound is promising based on its structural components known for various pharmacological effects. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials and detailed mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione with four analogs derived from the provided evidence. Key differences in substituents, molecular weight, and functional groups are emphasized:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Features
This compound (Target) 2-Phenyl-1,3-thiazole-4-carbonyl C₁₉H₂₁N₄O₃S* ~399.5* Contains thiazole-phenyl group; high lipophilicity due to aromatic systems.
3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione 6-Cyclopropylpyrimidin-4-yl C₁₈H₂₂N₆O₂ 366.4 Pyrimidine ring with cyclopropyl; lower molecular weight.
LEI 101 hydrochloride (3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride) Fluoropyridinyl-thiomorpholinyl-benzyl C₂₈H₃₂ClFN₅O₄S 604.1 Fluorine and thiomorpholine moieties; enhanced metabolic stability.
3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione 2-Methoxyacetyl C₁₄H₂₁N₃O₄ 295.3 Methoxy group; compact structure with lower steric hindrance.
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione 5-Methoxy-1,3-benzothiazol-2-yl C₁₉H₂₂N₄O₃S 386.5 Benzothiazole core with methoxy; sulfur enhances π-π stacking.

Key Structural and Functional Insights:

Aromatic vs. Aliphatic Substituents :

  • The target compound and the benzothiazole analog utilize sulfur-containing aromatic systems (thiazole and benzothiazole), which may improve binding to hydrophobic pockets in biological targets. In contrast, the methoxyacetyl analog employs an aliphatic substituent, favoring solubility and synthetic accessibility.

Molecular Weight and Complexity :

  • The target compound and LEI 101 hydrochloride exhibit higher molecular weights (>399 and 604, respectively) due to extended aromatic systems or additional functional groups (e.g., fluorine, thiomorpholine). This may impact pharmacokinetic properties such as oral bioavailability.

Synthetic Accessibility :

  • The pyrimidine analog and methoxyacetyl analog have simpler synthetic routes due to fewer steric demands, whereas the target compound and LEI 101 hydrochloride require multi-step functionalization of the piperidine ring.

Research Findings and Trends

  • Thiazole vs. Benzothiazole: Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability compared to monocyclic thiazoles due to increased rigidity and reduced susceptibility to oxidative degradation .
  • Fluorine Incorporation : The fluoropyridinyl group in LEI 101 hydrochloride is a common strategy to improve blood-brain barrier penetration and resistance to cytochrome P450 enzymes.
  • Piperidine Functionalization : Substituents on the piperidine ring significantly influence conformational flexibility. The 2-phenylthiazole group in the target compound may restrict rotation, favoring selective binding to rigid enzyme pockets.

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